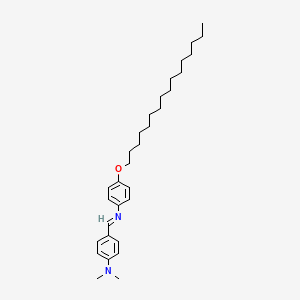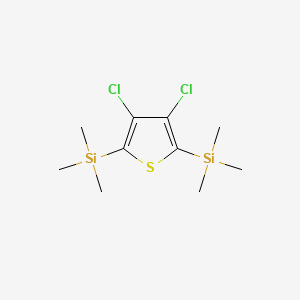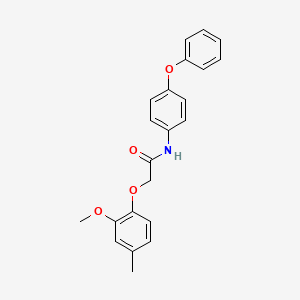
N-Butan-2-yl-N'-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N-Butan-2-il-N’-metilurea es un compuesto químico que pertenece a la clase de las N-ureas sustituidas. Estos compuestos se caracterizan por la sustitución de uno de los átomos de nitrógeno en la molécula de urea con un grupo alquilo o arilo. La N-Butan-2-il-N’-metilurea tiene diversas aplicaciones en varios campos, incluida la química, la biología, la medicina y la industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-Butan-2-il-N’-metilurea se puede lograr mediante la adición nucleofílica de aminas a isocianatos o cloruros de carbamoílo. Un método común implica la reacción de butan-2-amina con isocianato de metilo en condiciones suaves. Esta reacción típicamente ocurre en un medio acuoso sin la necesidad de co-solventes orgánicos, lo que la convierte en un proceso ecológico .
Métodos de producción industrial
La producción industrial de N-Butan-2-il-N’-metilurea a menudo implica la síntesis a gran escala utilizando métodos similares. Las condiciones de reacción se optimizan para obtener un alto rendimiento y pureza, y el proceso está diseñado para ser eficiente en recursos y ecológico. Se prefiere el uso de métodos libres de fosgeno para evitar los peligros asociados con el fosgeno .
Análisis De Reacciones Químicas
Tipos de reacciones
La N-Butan-2-il-N’-metilurea experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar derivados de urea correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en derivados de amina.
Sustitución: Puede sufrir reacciones de sustitución donde el grupo alquilo o arilo es reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el hidruro de aluminio y litio para la reducción y varios nucleófilos para reacciones de sustitución. Las reacciones generalmente se llevan a cabo bajo condiciones controladas de temperatura y presión para asegurar una alta selectividad y rendimiento .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varias ureas sustituidas, aminas y otros derivados que tienen aplicaciones significativas en productos farmacéuticos y agroquímicos .
Aplicaciones Científicas De Investigación
La N-Butan-2-il-N’-metilurea tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Sirve como precursor para la síntesis de compuestos biológicamente activos.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluido su uso como intermedio en la síntesis de fármacos.
Industria: Se utiliza en la producción de agroquímicos y otros productos químicos industriales
Mecanismo De Acción
El mecanismo de acción de la N-Butan-2-il-N’-metilurea involucra su interacción con objetivos moleculares específicos. Puede actuar como un inhibidor o un activador de ciertas enzimas, dependiendo de su estructura y los grupos funcionales presentes. Las vías involucradas en su acción incluyen la unión a sitios activos de enzimas y la alteración de su actividad, lo que puede conducir a varios efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a la N-Butan-2-il-N’-metilurea incluyen otras N-ureas sustituidas como la N-etil-N’-metilurea y la N-propil-N’-metilurea. Estos compuestos comparten propiedades químicas y aplicaciones similares pero difieren en sus sustituyentes alquilo o arilo .
Unicidad
La N-Butan-2-il-N’-metilurea es única debido a su sustitución alquílica específica, que imparte propiedades químicas y biológicas distintas. Esta singularidad la hace valiosa para aplicaciones específicas donde otras N-ureas sustituidas pueden no ser tan efectivas .
Propiedades
Número CAS |
38014-55-0 |
|---|---|
Fórmula molecular |
C6H14N2O |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
1-butan-2-yl-3-methylurea |
InChI |
InChI=1S/C6H14N2O/c1-4-5(2)8-6(9)7-3/h5H,4H2,1-3H3,(H2,7,8,9) |
Clave InChI |
RCRZYXFYHZOCJQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{4-[(E)-(4-methoxyphenyl)diazenyl]-3-methylphenyl}isoindoline](/img/structure/B11949848.png)


![N'-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide](/img/structure/B11949864.png)
![5-[(3,5-Dimethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B11949865.png)







